

A Comparative Analysis of the Neuroprotective Effects of ACTH (1-13) and Semax

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) and its synthetic analogs have garnered significant interest for their neuroprotective properties, independent of their classical hormonal functions. This guide provides a detailed comparison of the neuroprotective effects of two such peptides: the natural ACTH fragment (1-13), also known as α -melanocyte-stimulating hormone (α -MSH), and Semax, a synthetic analog of ACTH (4-10). This analysis is based on a review of preclinical and clinical data, focusing on their mechanisms of action, efficacy in experimental models of neurological damage, and the underlying signaling pathways.

Peptide Profiles

Feature	ACTH (1-13) / α-MSH	Semax
Sequence	SYSMEHFRWGKPV	MEHFPGP
Origin	Natural fragment of pro- opiomelanocortin (POMC)	Synthetic analog of ACTH (4-10) with a Pro-Gly-Pro tail
Primary Mechanism	Agonist at melanocortin receptors (MC1R, MC3R, MC4R)[1][2][3]	Multi-target: increases neurotrophins (BDNF), modulates neurotransmitters, anti-inflammatory[4][5]
Hormonal Activity	Minimal to none	None[6][7]

Quantitative Comparison of Neuroprotective Efficacy

Direct head-to-head comparative studies are limited. The following tables summarize quantitative data from separate studies using similar experimental models, primarily rodent models of ischemic stroke induced by middle cerebral artery occlusion (MCAO).

Table 1: Efficacy in Ischemic Stroke Models - Infarct Volume Reduction

Peptide	Animal Model	Ischemia Duration	Dosage	Administr ation Route	Infarct Volume Reductio n (%) vs. Control	Referenc e
ACTH (1- 13) / α- MSH	Lewis Rat	2 hours MCAO	500 μg/kg	Intraperiton eal	~23.7%	[8][9]
ACTH (1- 13) / α- MSH	Lewis Rat	2 hours MCAO	100 μg/kg	Intranasal	~23.7%	[8]
Semax	Rat	Photothro mbotic Stroke	250 μg/kg/day for 6 days	Intranasal	Significant reduction (quantitativ e value not specified)	[10]

Table 2: Efficacy in Ischemic Stroke Models - Neurological Deficit Improvement

Peptide	Animal Model	Ischemia Duration	Dosage	Administr ation Route	Neurologi cal Score Improve ment	Referenc e
ACTH (1- 13) / α- MSH	Lewis Rat	2 hours MCAO	100 μg/kg & 500 μg/kg	Intraperiton eal	Significant improveme nt in neurologic al scores at 24h	[8][9]
ACTH (1- 13) / α- MSH	Lewis Rat	2 hours MCAO	100 μg/kg	Intranasal	Significant improveme nt in neurologic al scores at 24h	[8]
Semax	Rat	Global Ischemia	Not specified	Not specified	Reduced neurologic al deficiency in the first 6.5h post- surgery	

Table 3: Effects on Neuronal Survival

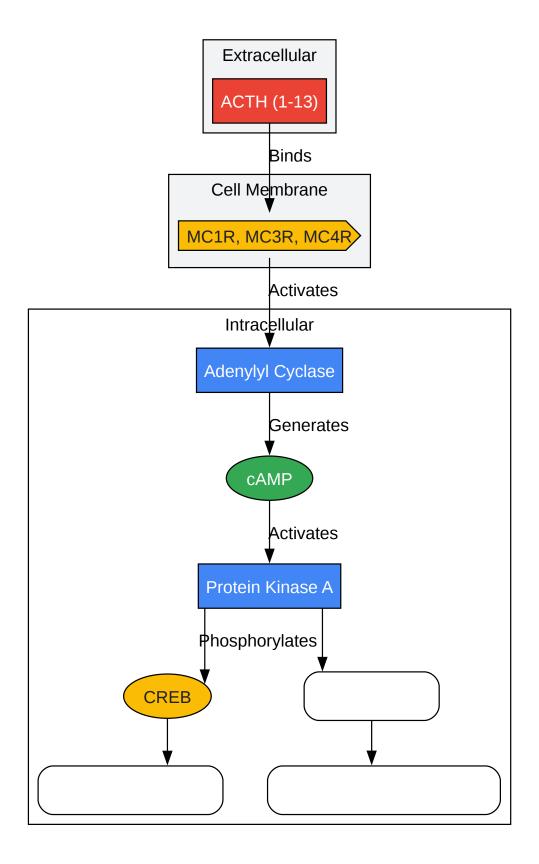
Peptide	Model	Key Findings	Reference
ACTH (1-13) / α-MSH	Rat global cerebral ischemia (4-VO)	Increased viable neurons in hippocampal CA1 area from ~97,000 to ~163,000	[11]
Semax & ACTH(6- 9)PGP	Rat transient MCAO	Increased volume density of neurons in the perifocal zone of infarction	[12]

Experimental Protocols Middle Cerebral Artery Occlusion (MCAO) Model

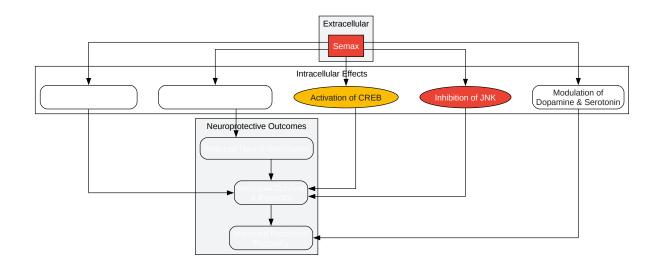
A widely used model to mimic ischemic stroke in rodents.[13]

- Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used. Anesthesia is induced, often with an intraperitoneal injection of a suitable anesthetic.
- Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a blunted tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.
- Ischemia Duration: For transient MCAO (tMCAO), the filament is withdrawn after a specific period (e.g., 2 hours) to allow for reperfusion. For permanent MCAO (pMCAO), the filament is left in place.
- Drug Administration: Peptides are typically administered before, during, or after the ischemic event via various routes, including intraperitoneal or intranasal.
- Outcome Measures: Infarct volume is assessed using staining techniques like 2,3,5triphenyltetrazolium chloride (TTC). Neurological deficits are evaluated using standardized scoring systems.

Four-Vessel Occlusion (4-VO) Global Cerebral Ischemia Model


This model induces global, rather than focal, cerebral ischemia.

- Procedure: Involves the permanent occlusion of the vertebral arteries and transient occlusion of the common carotid arteries.
- Application: Used to study neuronal death in vulnerable brain regions like the hippocampus.
 [11]


Signaling Pathways ACTH (1-13) / α -MSH Neuroprotective Signaling

ACTH (1-13) exerts its neuroprotective effects primarily through activation of melanocortin receptors (MCRs), particularly MC1R, MC3R, and MC4R, on neurons, glia, and immune cells. [1][2][14] This leads to a cascade of anti-inflammatory and pro-survival signals.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

- 2. The Role of Alpha-MSH as a Modulator of Ocular Immunobiology Exemplifies Mechanistic Differences between Melanocortins and Steroids PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of melanocortin peptides on neural melanocortin receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Semax? [synapse.patsnap.com]
- 5. provokehealth.com [provokehealth.com]
- 6. ACTH-like Peptides Compensate Rat Brain Gene Expression Profile Disrupted by Ischemia a Day After Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. α-MSH: A potential neuroprotective and immunomodulatory agent for the treatment of stroke PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-MSH: a potential neuroprotective and immunomodulatory agent for the treatment of stroke PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alpha-Melanocyte-stimulating hormone is neuroprotective in rat global cerebral ischemia
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Melanocortin Derivatives Induced Vascularization and Neuroglial Proliferation in the Rat Brain under Conditions of Cerebral Ischemia PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Brain Protein Expression Profile Confirms the Protective Effect of the ACTH(4–7)PGP Peptide (Semax) in a Rat Model of Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Neuroprotective Effects of ACTH (1-13) and Semax]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8118511#neuroprotective-effects-of-acth-1-13-vs-semax]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com